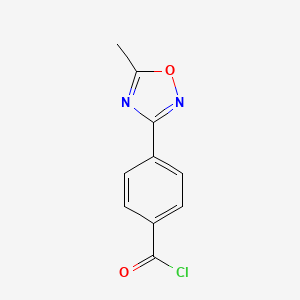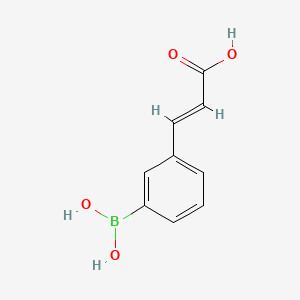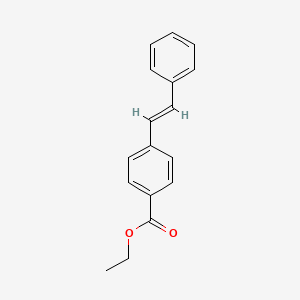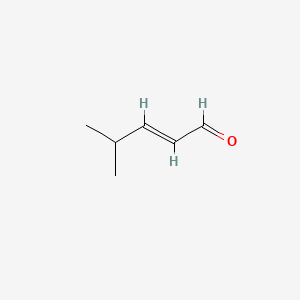
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride
説明
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride (4-MOB) is a benzoyl chloride derivative of 5-methyl-1,2,4-oxadiazol-3-yl, a heterocyclic organic compound. It is a colorless, volatile liquid with a pungent odor. It is used in organic synthesis as a reagent for the synthesis of a variety of compounds, including pharmaceuticals, fragrances, and dyes. 4-MOB is also used in the preparation of polymers and in the manufacture of cosmetics and detergents.
科学的研究の応用
Anticancer Activity
Research has shown that derivatives of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride exhibit significant anticancer activities. A study conducted by Ravinaik et al. (2021) demonstrated that these compounds were effective against various cancer cell lines, including breast, lung, colon, and ovarian cancers. The derivatives showed higher anticancer activities than etoposide, a reference drug, in some cases.
Antibacterial Properties
Compounds synthesized from this compound have been evaluated for their antibacterial activities. Singh (2012) found that these compounds exhibited notable antibacterial effects against both gram-positive and gram-negative bacteria.
Chemical Synthesis and Structural Studies
The compound has been involved in various chemical syntheses and structural analysis studies. For instance, Yu et al. (2003) and Yu et al. (2005) have conducted stereoselective syntheses involving this compound, providing insights into its potential for creating structurally unique molecules.
Corrosion Inhibition
The derivatives of this compound have been studied for their corrosion inhibition properties. Ammal et al. (2018) demonstrated that these compounds effectively inhibit corrosion in mild steel, indicating potential applications in material science and engineering.
Mesogenic Properties
Research has also been conducted to explore the mesogenic properties of these compounds. Prajapati & Modi (2010) synthesized rod-shaped derivatives and analyzed their behavior as liquid crystals, which could have implications in the field of materials science.
Diverse Synthetic Applications
The versatility of this compound in chemical synthesis is highlighted by studies involving its use in the creation of various heterocyclic compounds. For example, Obushak et al. (2008) synthesized 1,2,4- and 1,3,4-oxadiazoles from related carbonyl chlorides.
作用機序
Target of Action
Oxadiazole derivatives, a class of compounds to which 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride belongs, have been reported to exhibit promising anticancer activity . They are known to interact with various molecular targets involved in cancer progression .
Mode of Action
It’s worth noting that oxadiazole derivatives have been reported to interact with their targets in a way that inhibits the growth and proliferation of cancer cells .
Biochemical Pathways
Oxadiazole derivatives are known to interfere with several biochemical pathways involved in cell growth and proliferation, leading to their anticancer effects .
Result of Action
Oxadiazole derivatives have been reported to exhibit anticancer activity, suggesting that they may induce cell death or inhibit cell proliferation .
生化学分析
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride plays a crucial role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes and proteins, facilitating the formation of new chemical bonds. For instance, it has been used in the synthesis of novel 1,2,4-oxadiazole derivatives, which exhibit a broad spectrum of biological activities . The interactions between this compound and these biomolecules are primarily based on its ability to form stable intermediates, which then participate in further biochemical reactions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes have been studied extensively. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells . Additionally, it can modulate the activity of certain enzymes, leading to changes in metabolic pathways and cellular energy production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions are crucial for understanding the compound’s overall biochemical effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time have been investigated in various laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Its long-term effects on cellular function can vary depending on the specific experimental conditions. For instance, prolonged exposure to this compound can lead to changes in cellular metabolism and gene expression, which may have implications for its use in long-term studies.
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models. These studies have revealed that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biochemical and cellular changes . For example, at lower doses, this compound may enhance certain metabolic pathways, while at higher doses, it can induce toxicity and adverse effects. Understanding these dosage effects is crucial for determining the safe and effective use of this compound in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. It has been shown to participate in the synthesis of other bioactive compounds, influencing metabolic flux and metabolite levels . The compound’s interactions with specific enzymes can lead to the formation of new metabolic intermediates, which play essential roles in cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biochemical effects. This compound can interact with various transporters and binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions are essential for determining the compound’s overall bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be targeted to specific cellular compartments or organelles through various mechanisms, including post-translational modifications and targeting signals
特性
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-6-12-10(13-15-6)8-4-2-7(3-5-8)9(11)14/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMBDBBBBXFXBSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60428185 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
222541-76-6 | |
| Record name | 4-(5-methyl-1,2,4-oxadiazol-3-yl)benzoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60428185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(E)-4-[2-[4-(benzylamino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365450.png)
![(E)-4-[4-[(3,5-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365451.png)
![4-[N'-(3-Hydroxy-naphthalene-2-carbonyl)-hydrazino]-4-oxo-but-2-enoic acid](/img/structure/B1365456.png)

![(2E)-3-{N-[2-(4-methoxyphenyl)acetylamino]carbamoyl}prop-2-enoic acid](/img/structure/B1365458.png)
![(E)-4-[2-[4-(2,5-dimethylanilino)-4-oxobutanoyl]hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B1365460.png)

![3-Phenyl-2-[(4,4,4-trifluoro-3-oxobut-1-enyl)amino]propanoic acid](/img/structure/B1365462.png)

![(NZ)-N-[5-(diethylamino)pentan-2-ylidene]hydroxylamine](/img/structure/B1365464.png)
![5-Iodo-3-[(3,5-dibromo-4-hydroxyphenyl)methylene]-2-indolinone](/img/structure/B1365466.png)
![1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide](/img/structure/B1365470.png)
![(E)-4-[4-[(2,4-dimethylphenyl)sulfamoyl]anilino]-4-oxobut-2-enoic acid](/img/structure/B1365471.png)
